molecular formula C10H12ClN5O3 B15285914 5\'-Chloro-5\'-deoxyadenosine

5\'-Chloro-5\'-deoxyadenosine

Cat. No.: B15285914
M. Wt: 285.69 g/mol
InChI Key: IYSNPOMTKFZDHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5’-Chloro-5’-deoxyadenosine is a nucleoside analog with the molecular formula C10H12ClN5O3 It is a derivative of adenosine, where the hydroxyl group at the 5’ position of the ribose moiety is replaced by a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

5’-Chloro-5’-deoxyadenosine is typically synthesized from adenosine through a selective chlorination reaction. The process involves the use of chlorinating agents such as thionyl chloride or phosphorus oxychloride under controlled conditions to replace the hydroxyl group at the 5’ position with a chlorine atom .

Industrial Production Methods

In industrial settings, the production of 5’-Chloro-5’-deoxyadenosine follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

5’-Chloro-5’-deoxyadenosine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5’-Chloro-5’-deoxyadenosine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5’-Chloro-5’-deoxyadenosine involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This can lead to the inhibition of cell proliferation and induction of apoptosis in certain cell types. The compound targets enzymes involved in nucleic acid metabolism, such as DNA polymerases and ribonucleotide reductases .

Comparison with Similar Compounds

Similar Compounds

    5’-Deoxy-5’-fluoroadenosine: Similar structure with a fluorine atom instead of chlorine.

    5’-Deoxy-5’-methylthioadenosine: Contains a methylthio group at the 5’ position.

    5’-Deoxy-5’-iodoadenosine: Contains an iodine atom at the 5’ position.

Uniqueness

5’-Chloro-5’-deoxyadenosine is unique due to its specific chemical properties and reactivity. The presence of the chlorine atom at the 5’ position makes it a valuable intermediate in the synthesis of various nucleoside analogs and bioactive compounds. Its ability to interfere with nucleic acid metabolism also makes it a potential candidate for the development of therapeutic agents .

Properties

IUPAC Name

2-(6-aminopurin-9-yl)-5-(chloromethyl)oxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN5O3/c11-1-4-6(17)7(18)10(19-4)16-3-15-5-8(12)13-2-14-9(5)16/h2-4,6-7,10,17-18H,1H2,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYSNPOMTKFZDHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CCl)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.